molecular formula C10H13FO3S B13016168 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol

Cat. No.: B13016168
M. Wt: 232.27 g/mol
InChI Key: PGOPBADCOHMZBJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is an organic compound that features a fluorophenyl group, a methylsulfonyl group, and a propanol backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methylsulfonyl chloride, and propanol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-one or 1-(2-Fluorophenyl)-2-(methylsulfonyl)propanoic acid.

    Reduction: 1-(2-Fluorophenyl)-2-(methylthio)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonyl and fluorophenyl groups.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol would depend on its specific application. Generally, compounds with sulfonyl and fluorophenyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol: Similar structure but with an ethanol backbone.

    1-(2-Fluorophenyl)-2-(methylsulfonyl)butan-1-ol: Similar structure but with a butanol backbone.

    1-(2-Chlorophenyl)-2-(methylsulfonyl)propan-1-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is unique due to the combination of the fluorophenyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the sulfonyl group can increase its reactivity and potential for forming hydrogen bonds.

Properties

Molecular Formula

C10H13FO3S

Molecular Weight

232.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-methylsulfonylpropan-1-ol

InChI

InChI=1S/C10H13FO3S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3

InChI Key

PGOPBADCOHMZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1F)O)S(=O)(=O)C

Origin of Product

United States

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